molecular formula C10H14N2O B172214 1-(Pyridin-2-yl)piperidin-4-ol CAS No. 199117-78-7

1-(Pyridin-2-yl)piperidin-4-ol

Cat. No. B172214
M. Wt: 178.23 g/mol
InChI Key: UCNPUVAHPJTRPG-UHFFFAOYSA-N
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Patent
US09115126B2

Procedure details

1-(pyridin-2-yl)piperidin-4-ol (64.7% yield), 2-fluoropyridine (29.7 mmol, 2.88 g) and triethylamine (49.4 mmol, 6.89 ml, 5.00 g) were dissolved in MeOH (2.5 ml) and heated to 150° C. for 1 hour in the microwave. The solvent was removed at reduced pressure. The resulting residue was purified by column chromatography, eluting with DCM—3% MeOH/DCM to afford 1-(pyridin-2-yl)piperidin-4-ol. (1.14 g) 1H NMR (CDCl3) δ: 8.18 (d, 1H), 7.45 (m, 1H), 6.67 (d, 1H), 6.58 (m, 1H), 4.06 (m, 2H), 3.92 (br, 1H), 3.15 (m, 2H), 1.98 (m, 2H), 1.59 (m, 2H).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
6.89 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])C.[CH3:15][OH:16]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:10]1[CH2:11][CH2:12][CH:15]([OH:16])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
6.89 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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